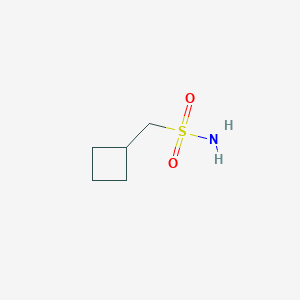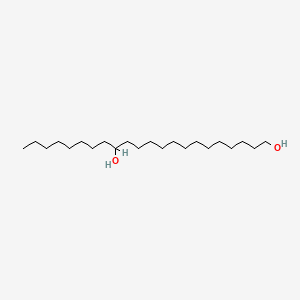
1,14-Docosanediol
Descripción general
Descripción
1,14-Docosanediol is a long-chain aliphatic diol with the molecular formula C22H46O2 It is a linear molecule consisting of a 22-carbon chain with hydroxyl groups attached to the first and fourteenth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,14-Docosanediol can be synthesized through several methods. One common approach involves the reduction of docosanedioic acid. The reduction process typically employs reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of long-chain aliphatic acids or their derivatives. This process requires the use of catalysts such as palladium on carbon (Pd/C) and high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,14-Docosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of docosanoic acid or docosanal.
Reduction: Formation of docosane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,14-Docosanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,14-Docosanediol is primarily related to its ability to interact with lipid membranes. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the fluidity and permeability of cell membranes. This property makes it useful in drug delivery systems, where it can enhance the absorption and distribution of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Docosanedioic acid: A dicarboxylic acid with similar chain length but different functional groups.
Docosanediol-1,14-disulfate: A sulfuric ester derivative of 1,14-Docosanediol.
1,22-Docosanediol: Another long-chain diol with hydroxyl groups at different positions
Uniqueness
This compound is unique due to its specific hydroxyl group positions, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of specialized polymers and drug delivery systems .
Propiedades
IUPAC Name |
docosane-1,14-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O2/c1-2-3-4-5-13-16-19-22(24)20-17-14-11-9-7-6-8-10-12-15-18-21-23/h22-24H,2-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETXCPXJKBEFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCCCCCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


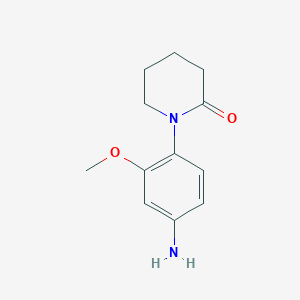
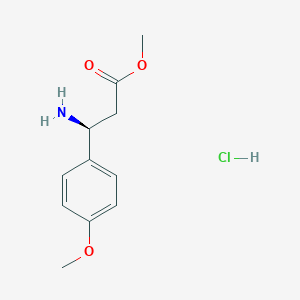
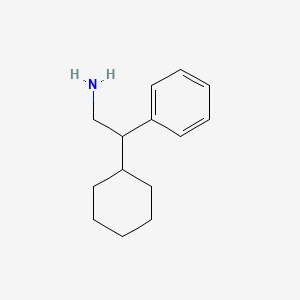
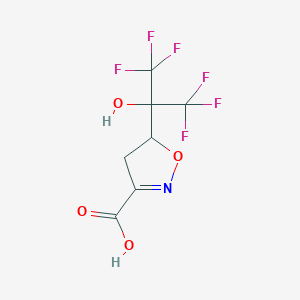
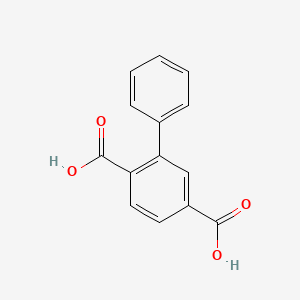
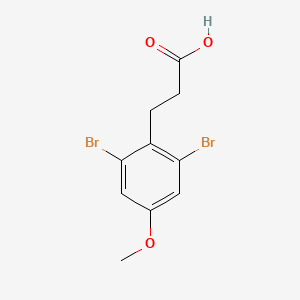
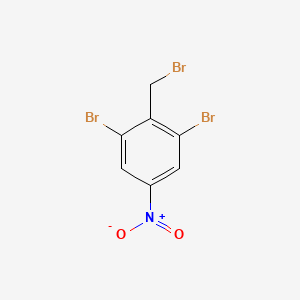
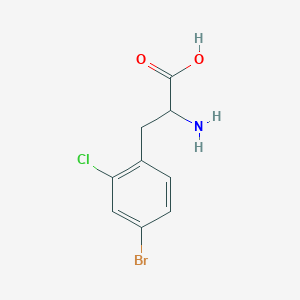
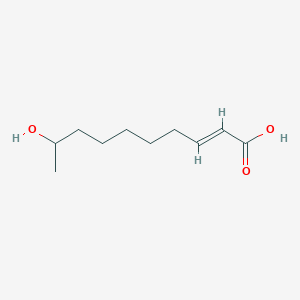
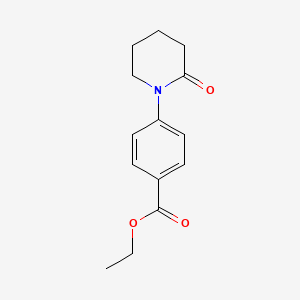

![6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine](/img/structure/B3267238.png)
![Benzo[b]thiophene, 6-bromo-2-chloro-](/img/structure/B3267243.png)
